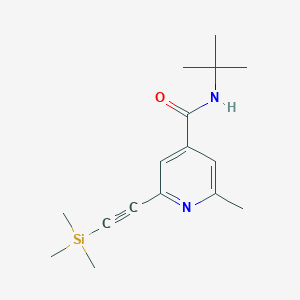
N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide: is a complex organic compound that belongs to the class of isonicotinamides It is characterized by the presence of tert-butyl, methyl, and trimethylsilyl groups attached to an isonicotinamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methylisonicotinic acid with tert-butylamine to form the corresponding amide. This intermediate is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene under palladium-catalyzed conditions to introduce the trimethylsilyl-ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions: N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isonicotinamide backbone or the ethynyl group.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce saturated analogs.
科学研究应用
Chemistry: N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its ability to interact with specific molecular targets can be exploited to develop drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the tert-butyl and trimethylsilyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
相似化合物的比较
N-(tert-Butyl)-2-methylisonicotinamide: Lacks the trimethylsilyl-ethynyl group, resulting in different reactivity and applications.
2-Methyl-6-((trimethylsilyl)ethynyl)isonicotinamide: Lacks the tert-butyl group, affecting its stability and binding properties.
N-(tert-Butyl)-isonicotinamide: Lacks both the methyl and trimethylsilyl-ethynyl groups, leading to distinct chemical behavior.
Uniqueness: N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide is unique due to the combination of tert-butyl, methyl, and trimethylsilyl-ethynyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C16H24N2OSi |
|---|---|
分子量 |
288.46 g/mol |
IUPAC 名称 |
N-tert-butyl-2-methyl-6-(2-trimethylsilylethynyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H24N2OSi/c1-12-10-13(15(19)18-16(2,3)4)11-14(17-12)8-9-20(5,6)7/h10-11H,1-7H3,(H,18,19) |
InChI 键 |
OYDHXKQSRKMTOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C#C[Si](C)(C)C)C(=O)NC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


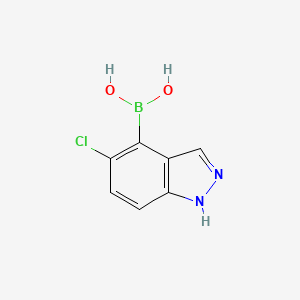
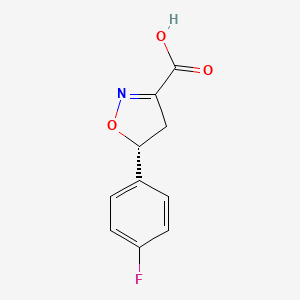
![(E)-propoxy[(pyridin-3-yl)methylidene]amine](/img/structure/B11757873.png)
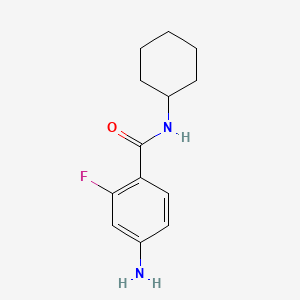
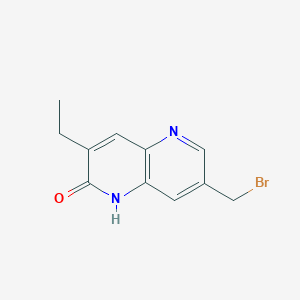
![[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)

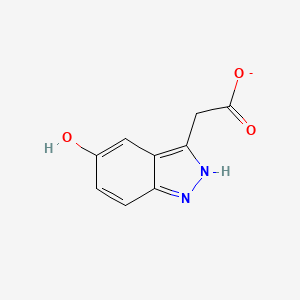
![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757923.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)
![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
